N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline
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Overview
Description
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline is an organic compound with the molecular formula C36H26BrN This compound is known for its unique structure, which includes a bromophenyl group attached to a phenyl-4-(4-phenylphenyl)aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline typically involves the reaction of 4-bromoaniline with biphenyl derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium tert-butoxide to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Sodium methoxide, potassium hydroxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its ability to interact with cellular membranes and proteins can influence cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-N-phenyl-4-(4-bromophenyl)aniline: Similar structure but with an additional bromine atom, leading to different chemical properties and reactivity.
N-(4-bromophenyl)-N-phenyl-4-(4-methylphenyl)aniline: Contains a methyl group instead of a phenyl group, affecting its physical and chemical properties.
N-(4-bromophenyl)-N-phenyl-4-(4-ethoxyphenyl)aniline: The presence of an ethoxy group introduces different electronic and steric effects.
Uniqueness
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C30H22BrN |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H22BrN/c31-27-17-21-30(22-18-27)32(28-9-5-2-6-10-28)29-19-15-26(16-20-29)25-13-11-24(12-14-25)23-7-3-1-4-8-23/h1-22H |
InChI Key |
KVAQFIPPBHFHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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